molecular formula C5H3N2NaO4S B13120107 Sodium 6-nitropyridine-3-sulfinate

Sodium 6-nitropyridine-3-sulfinate

Cat. No.: B13120107
M. Wt: 210.15 g/mol
InChI Key: SYCLJYOYJXSGQJ-UHFFFAOYSA-M
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Description

Sodium 6-nitropyridine-3-sulfinate is a high-purity sodium sulfinate salt developed for use in pharmaceutical and organic synthesis research. Sodium sulfinates are recognized as versatile, stable, and easy-to-handle reagents that act as precursors for various sulfur-containing compounds . They are commonly employed as key intermediates in constructing carbon-sulfur bonds through reactions that generate sulfonyl radicals, leading to valuable structures like vinyl sulfones, sulfonamides, and other complex sulfones . The nitropyridine moiety, in particular, is a privileged structure in medicinal chemistry. The nitro group on the pyridine ring offers a site for further functionalization, for example, through reduction to an amine, making this compound a valuable and versatile scaffold for constructing more complex molecules. As a reagent, it can be used in diverse synthetic transformations, including transition-metal-catalyzed cross-couplings, multicomponent reactions, and photoredox catalysis, to access compounds with potential biological activity . Researchers can use this building block to develop new chemical entities for drug discovery programs or to create functional materials. This product is intended for research and development purposes in a laboratory setting only.

Properties

Molecular Formula

C5H3N2NaO4S

Molecular Weight

210.15 g/mol

IUPAC Name

sodium;6-nitropyridine-3-sulfinate

InChI

InChI=1S/C5H4N2O4S.Na/c8-7(9)5-2-1-4(3-6-5)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

SYCLJYOYJXSGQJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1S(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

C4 Sulfonylation Two Electron Pathway :in the Absence of Light and in the Presence of a Catalytic Amount of a Base Like Dbu , the Reaction Follows a Completely Different, Two Electron Pathway.nih.govthe Base Facilitates a Polar, Cross Coupling Reaction That Leads to the Direct Addition of the Sulfonyl Group to the C4 Position of the Pyridine Ring, Yielding a C4 Sulfonylated Pyridine.nih.govresearchgate.net

Substitution Reactions (e.g., Nucleophilic Substitution of Sulfonate)

There is no specific information available in the searched results regarding the nucleophilic substitution of the sulfinate group in Sodium 6-nitropyridine-3-sulfinate. However, the broader chemistry of nitropyridines and sulfinates provides a basis for predicting potential reactivity.

Nitropyridines are known to participate in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring towards attack by nucleophiles. Research on 3-nitropyridine (B142982), for example, has shown that it can undergo vicarious nucleophilic substitution (VNS) with various nucleophiles. researchgate.netresearchgate.net In these reactions, a hydrogen atom is substituted by the nucleophile, typically at a position ortho or para to the nitro group.

Furthermore, studies on the reaction of 3-nitropyridine with sodium sulfite (B76179) have been reported to yield sulfonic acid derivatives, indicating the reactivity of the pyridine ring with sulfur-based nucleophiles. researchgate.netacs.org

The sulfinate group itself can act as a leaving group in certain reactions. In the context of palladium-catalyzed cross-coupling reactions, sodium sulfinates can serve as nucleophilic partners. nih.gov This suggests that under specific catalytic conditions, the C-S bond could potentially be cleaved and the sulfinate group substituted.

Without direct experimental evidence for this compound, any discussion of its substitution reactions remains speculative and based on the general behavior of related compounds.

Advanced Spectroscopic and Structural Characterization Techniques for Sodium 6 Nitropyridine 3 Sulfinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments in the Sodium 6-nitropyridine-3-sulfinate molecule. The chemical shifts (δ) of the aromatic protons on the pyridine (B92270) ring would be influenced by the electron-withdrawing nitro group and the sulfinate group. It is anticipated that the protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, characteristic of aromatic systems. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets) would provide information about adjacent protons.

Carbon-13 (¹³C) NMR spectroscopy would complement the ¹H NMR data by identifying the number of unique carbon atoms. The chemical shifts of the carbon atoms in the pyridine ring would also be significantly affected by the substituents. The carbon bearing the nitro group and the carbon attached to the sulfinate group would likely exhibit distinct chemical shifts compared to the other ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.5 - 9.0-
H-47.5 - 8.0-
H-58.0 - 8.5-
C-2-145 - 155
C-3-130 - 140
C-4-120 - 130
C-5-135 - 145
C-6-150 - 160

Note: These are predicted values based on analogous structures and are subject to experimental verification.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Through-Bond Correlations

To unambiguously assign the proton and carbon signals and to piece together the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would help to trace the connectivity of the protons around the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal, greatly aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, it could show correlations from the ring protons to the carbon of the sulfinate group.

Heteronuclear NMR (e.g., ¹⁵N, ³³S) for Specific Atomic Environments

Given the presence of nitrogen and sulfur in this compound, heteronuclear NMR could provide further structural insights.

Nitrogen-15 (¹⁵N) NMR: This technique is highly sensitive to the electronic environment of nitrogen atoms. The chemical shift of the nitro group nitrogen would be expected in a specific region, while the pyridine ring nitrogen would have a different chemical shift, providing direct evidence for these functional groups.

Sulfur-33 (³³S) NMR: Although less common due to the quadrupolar nature of the ³³S nucleus and its low natural abundance, ³³S NMR could potentially be used to probe the environment of the sulfur atom in the sulfinate group.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, the key vibrational modes would be associated with the nitro and sulfinate groups.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Sulfinate (S=O)Stretch1000 - 1100
C-SStretch600 - 800
Aromatic C=CStretch1400 - 1600
Aromatic C-HStretch3000 - 3100

IR spectroscopy would likely show strong absorptions for the asymmetric and symmetric stretches of the nitro group. The sulfinate group would also have a characteristic stretching frequency. Raman spectroscopy could provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its chemical formula. The expected fragmentation pathways would involve the loss of the nitro group (NO₂), sulfur dioxide (SO₂), and other fragments from the pyridine ring, providing further confirmation of the structure.

Ionization Techniques and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. For a polar and thermally labile compound like this compound, soft ionization techniques are most suitable to prevent degradation during analysis.

Ionization Techniques:

Electrospray Ionization (ESI): ESI is the preferred method for analyzing this compound. This technique is ideal for polar and ionic compounds, as it allows for the transfer of ions from a solution into the gas phase with minimal fragmentation. In negative ion mode, the sulfinate anion [6-nitropyridine-3-sulfinate]⁻ would be readily detected.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules, MALDI could also be employed. The compound would be co-crystallized with a suitable matrix and ionized by a laser beam, which can be useful if the compound is difficult to analyze by ESI.

Fragment Analysis:

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern of the 6-nitropyridine-3-sulfinate anion would reveal details about its molecular structure. While specific experimental data for this compound is not widely published, predictable fragmentation pathways can be inferred based on its functional groups.

Table 1: Predicted Mass Spectrometry Data for the 6-nitropyridine-3-sulfinate anion

Analysis Type Predicted Observation Interpretation
Full Scan MS (Negative ESI) Anion at m/z corresponding to [C₅H₃N₂O₄S]⁻Determination of the molecular weight of the anion.
MS/MS Fragmentation Loss of SO₂Cleavage of the sulfinate group.
Loss of NO₂Cleavage of the nitro group.
Fragmentation of the pyridine ringFurther structural elucidation.

The fragmentation of sodiated adducts of similar oxidized organic molecules has been shown to provide informative MS/MS spectra, suggesting that analysis in positive ion mode might also yield structurally significant data. researchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure Elucidation

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. This would allow for the unambiguous confirmation of the connectivity of the atoms, the geometry of the pyridine ring, and the conformation of the sulfinate and nitro groups.

As of the latest literature surveys, a published crystal structure for this compound is not available in open-access crystallographic databases. crystallography.netcrystallography.net The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing fundamental data for molecular modeling and structure-activity relationship studies.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, thereby assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound.

Analytical HPLC:

A reversed-phase HPLC method would be suitable for the analytical separation of this compound. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For an ionic compound like a sulfinate, an ion-pairing agent may be added to the mobile phase to improve peak shape and retention. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be effective for separating polar compounds like pyridine derivatives. helixchrom.com

Table 2: Proposed HPLC Method Parameters for this compound

Parameter Proposed Condition Rationale
Column Reversed-Phase C18, 5 µmStandard for nonpolar and moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidProvides good separation for many organic compounds.
Detection UV-Vis at a wavelength corresponding to the absorbance maximum of the nitropyridine chromophore.The nitro and pyridine moieties are strong chromophores.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Temperature Ambient or controlled (e.g., 25 °C)For reproducible retention times.

Preparative HPLC:

Preparative HPLC utilizes the same principles as analytical HPLC but with larger columns and higher flow rates to isolate and purify larger quantities of the compound. This is particularly useful for obtaining high-purity material for further research or as a reference standard.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a salt, is non-volatile and therefore not directly amenable to GC analysis. researchgate.net

To analyze this compound by GC, a derivatization step is necessary to convert it into a more volatile and thermally stable form. libretexts.orgsigmaaldrich.com

Derivatization Strategies:

Alkylation/Esterification: The sulfinate could potentially be converted to a volatile ester derivative.

Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace acidic protons with trimethylsilyl (B98337) (TMS) groups, increasing volatility. sigmaaldrich.com

Reductive Derivatization: Some methods involve the reduction of sulfonic acids to thiols, which can then be derivatized for GC analysis. researchgate.net

The applicability and efficiency of these derivatization methods for this compound would need to be experimentally verified. The choice of derivatization reagent and reaction conditions is crucial for achieving a quantitative conversion to a stable, volatile derivative suitable for GC-MS analysis. epa.govnih.gov

Computational Chemistry and Theoretical Investigations of Sodium 6 Nitropyridine 3 Sulfinate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of Sodium 6-nitropyridine-3-sulfinate at a molecular level. These methods provide insights into the distribution of electrons and the energies of different molecular conformations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would reveal the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO). nih.gov

The nitro group (-NO₂) is a strong electron-withdrawing group, significantly influencing the electronic properties of the pyridine (B92270) ring. This effect would lead to a lower energy for the LUMO, making the ring more susceptible to nucleophilic attack. The sulfinate group (-SO₂Na), being ionic, would have a high charge density localized on the oxygen and sulfur atoms. The sodium ion is expected to be largely dissociated in a polar solvent.

The HOMO would likely be located on the sulfinate group and the pyridine ring, while the LUMO would be predominantly centered on the nitropyridine ring system. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the chemical reactivity and the electronic absorption properties of the molecule.

Table 1: Hypothetical DFT Calculation Results for the 6-nitropyridine-3-sulfinate anion

ParameterCalculated Value (Arbitrary Units)Description
HOMO Energy-6.5 eVHighest Occupied Molecular Orbital energy, indicating the ease of electron donation.
LUMO Energy-2.1 eVLowest Unoccupied Molecular Orbital energy, indicating the ease of electron acceptance.
HOMO-LUMO Gap4.4 eVEnergy difference between HOMO and LUMO, related to chemical stability and reactivity.
Dipole Moment5.8 DA measure of the overall polarity of the molecule.

Note: These values are illustrative and would require specific DFT calculations to be confirmed.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular structures and energies. rsc.org For this compound, these methods can be used to perform a detailed conformational analysis. The primary focus of such an analysis would be the rotational barrier around the C-S bond connecting the sulfinate group to the pyridine ring.

The calculations would likely show that the most stable conformation involves a specific orientation of the sulfinate group relative to the plane of the pyridine ring to minimize steric hindrance and optimize electronic interactions. rsc.org Ab initio calculations can also determine the interaction energies with solvent molecules, providing a more accurate picture of its structure in solution. rsc.org A study on pyridine C-H···O interactions with water using ab initio methods showed interaction energies in the range of -1.24 to -2.58 kcal/mol, highlighting the importance of such interactions in aqueous environments. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) via Computational Models

Computational models are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds. bohrium.comuncw.edu

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edu For this compound, the electron-withdrawing nitro group would cause a downfield shift for the protons and carbons on the pyridine ring, particularly those in close proximity. The chemical shifts of the pyridine ring protons can be predicted and compared to experimental data for similar substituted pyridines. nih.gov

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated using DFT. These calculations would predict characteristic peaks for the nitro group (symmetric and asymmetric stretches), the S-O bonds of the sulfinate group, and the various vibrations of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculations would likely predict intense absorptions corresponding to π → π* transitions within the aromatic system and n → π* transitions involving the nitro and sulfinate groups.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureApproximate Wavenumber/Wavelength
IRNO₂ asymmetric stretch1530-1560 cm⁻¹
IRNO₂ symmetric stretch1345-1365 cm⁻¹
IRS=O stretch1050-1100 cm⁻¹
¹³C NMRC6 (attached to NO₂)~150 ppm
¹H NMRH2, H4, H57.5-9.0 ppm
UV-Visπ → π* transition250-300 nm

Note: These are typical ranges for the functional groups and would be refined by specific calculations.

Analysis of Aromaticity and Stability of the Nitropyridine Sulfinate System

The aromaticity of the pyridine ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using computational methods such as the Nucleus-Independent Chemical Shift (NICS). tandfonline.comresearchgate.net NICS values are typically calculated at the center of the ring; a more negative value indicates stronger aromaticity.

Mechanistic Insights into Reactivity through Transition State Modeling and Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical modeling can provide insights into its reactivity, particularly in nucleophilic aromatic substitution reactions. rsc.orgacs.orgresearchgate.netnih.gov

The presence of the electron-withdrawing nitro group at position 6 activates the pyridine ring towards nucleophilic attack, especially at positions 2 and 4. numberanalytics.com Theoretical calculations can model the attack of a nucleophile on the pyridine ring, identifying the transition state and calculating the activation energy for the reaction. This allows for the prediction of the most likely site of substitution.

For instance, in reactions involving the sulfinate group as a nucleophile, computational studies can model the formation of new bonds. The mechanism of vicarious nucleophilic substitution (VNS) on nitropyridines has been studied computationally, revealing the importance of steric and electronic factors in the formation of the product. acs.orgnih.gov Transition state modeling can also shed light on the role of the sodium cation and solvent molecules in the reaction mechanism.

Solvent Effects and Solvation Models in Theoretical Simulations

The properties and reactivity of an ionic compound like this compound are significantly influenced by the solvent. Theoretical simulations can account for solvent effects using either implicit or explicit solvent models.

Implicit models, such as the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the geometry and energy of the solute. A study on 3-substituted pyridines utilized the COSMO model to calculate pKa values in aqueous solution. mdpi.com

Explicit solvent models involve including a number of solvent molecules in the calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the sulfinate oxygen atoms and protic solvent molecules. For this compound, explicit solvent models would be crucial for accurately modeling the dissociation of the sodium salt and the solvation of the resulting ions.

Chemical Reactivity and Mechanistic Studies of Sodium 6 Nitropyridine 3 Sulfinate

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Ring and Sulfinate Moiety

The reactivity of sodium 6-nitropyridine-3-sulfinate is dictated by the electronic properties of its two key components: the electron-deficient nitropyridine ring and the nucleophilic sulfinate group.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 6-position. Consequently, the carbon atoms of the pyridine ring are electrophilic and susceptible to attack by nucleophiles. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution. In acidic conditions, the protonation of the ring nitrogen further increases this deactivation.

Conversely, the sodium sulfinate moiety (-SO₂Na) is a potent nucleophile. cas.cnnih.gov The sulfur atom, with its lone pair of electrons, readily attacks electrophilic centers. This nucleophilicity is central to its role in various coupling reactions where it can act as a nucleophilic partner. cas.cnnih.gov The versatile reactivity of sulfinate salts allows them to act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.govresearchgate.net

Redox Behavior and Electrochemical Transformations

The redox behavior of this compound is characterized by the distinct properties of the nitro group and the sulfinate anion. The nitro group can undergo reduction, while the sulfinate moiety can be oxidized.

Under certain conditions, the sulfinate anion can undergo single-electron oxidation at an anode to generate a sulfonyl radical. researchgate.net This electrophilic radical is a key intermediate in various transformations, including electrochemical C-H sulfonylation reactions. researchgate.net The oxidation potential of sulfinates is generally lower than that of other potential reactants in a mixture, allowing for their preferential oxidation.

Conversely, nitroarenes can be reduced to form nitrosoarene intermediates. nih.govacs.org In some reactions, sodium sulfinates themselves can act as reducing agents. mdpi.comresearchgate.net For instance, in copper-catalyzed redox coupling reactions with nitroarenes, the sulfinate can serve as both a reactant and a reductant. mdpi.comresearchgate.net The redox potential of bipyridinium salts, which share structural similarities with the pyridine core, can be tuned by N-substitution, and they typically undergo two-step reductions. frontiersin.org

Thermal and Photochemical Stability and Degradation Pathways

Pyridine sulfinates are generally considered to be bench-stable solids that are resilient to storage and standard coupling reaction conditions. nih.govacs.orgnih.gov

The photochemical behavior of nitropyridine derivatives is often dictated by the nitro group. Upon irradiation, nitropyridines can undergo various transformations. For instance, the photolysis of certain pyrimidine (B1678525) N-oxides, which are structurally related, can lead to the formation of pyrazoles. wur.nl The excited states of aromatic N-oxides can be complex, with some reactions proceeding through a singlet state and others through a triplet state. wur.nl In some cases, irradiation of nitropyridine compounds can lead to the formation of unstable bicyclic intermediates like oxaziridines, which then rearrange. wur.nl The reaction of N-nitropyridinium ions can also proceed via a nih.govnih.gov sigmatropic shift of the nitro group. researchgate.netresearchgate.net

Cross-Coupling Reactions of Pyridine Sulfinates

This compound and related pyridine sulfinates are valuable nucleophilic partners in a variety of cross-coupling reactions, offering a stable and efficient alternative to often unstable pyridine-boronic acids. nih.govtcichemicals.com

Palladium-Catalyzed Desulfinative Cross-Coupling with (Hetero)aryl Halides

A prominent application of pyridine sulfinates is in palladium-catalyzed desulfinative cross-coupling reactions to form C-C bonds with (hetero)aryl halides. nih.govacs.orgnih.gov These reactions are advantageous due to the stability of the sulfinate reagents and the broad scope of the reaction. nih.govacs.org

The general mechanism for this transformation involves several key steps:

Generation of Active Pd(0): The Pd(II) precatalyst, such as palladium acetate, is reduced to the active Pd(0) species. This can be initiated by the homocoupling of the sulfinate salt. nih.gov

Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst.

Transmetalation: The sodium sulfinate salt undergoes transmetalation with the palladium(II) intermediate.

SO₂ Extrusion and Reductive Elimination: The resulting palladium sulfinate intermediate extrudes sulfur dioxide (SO₂), followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Mechanistic studies have revealed that for pyridine sulfinates, a chelated Pd(II) sulfinate complex is formed after transmetalation, and the turnover-limiting step is the extrusion of SO₂ from this stable intermediate. acs.orgnih.gov The use of a base like potassium carbonate is often crucial, serving to both accelerate transmetalation and to scavenge the released SO₂. nih.gov

Table 1: Optimized Conditions for Palladium-Catalyzed Cross-Coupling of Pyridine-3-sulfinate

Parameter Optimal Condition
Catalyst Palladium Acetate / Tricyclohexylphosphine
Base Potassium Carbonate (K₂CO₃)
Solvent Toluene
Temperature 110 °C

Data derived from studies on pyridine-3-sulfinate with 4-bromotoluene. nih.gov

Transition-Metal-Free Cross-Coupling Pathways (e.g., with Grignard Reagents)

Pyridine sulfinates can also participate in cross-coupling reactions without the need for a transition-metal catalyst, most notably with Grignard reagents. cas.cntcichemicals.comnih.gov This method provides a mild and effective route for constructing C-C bonds. cas.cnnih.gov

The reaction between a heteroaryl sulfinate and a Grignard reagent typically proceeds at room temperature in a solvent like THF. cas.cn Studies have shown that the reactivity of the sulfinate is influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups on the pyridine sulfinate generally lead to higher yields in the coupling reaction. cas.cn The mechanism is proposed to differ from the palladium-catalyzed pathway and may involve the formation of a σ-sulfurane intermediate.

Table 2: Reactivity of Pyridine Sulfinates in Transition-Metal-Free Coupling

Pyridine Sulfinate Substituent Yield
Electron-withdrawing Good to Excellent
Electron-neutral/donating Low to Moderate

General trend observed in the reaction of pyridine sulfinates with phenylmagnesium bromide. cas.cn

Divergent Reactivity with Pyridinium (B92312) Salts: Sulfonative Pyridylation vs. C4-Sulfonylation

A fascinating aspect of sulfinate reactivity is its divergent behavior when reacted with pyridinium salts, which can be steered toward two distinct products by controlling the reaction conditions. nih.govrsc.org This allows for either a three-component sulfonative pyridylation of alkenes or a direct C4-sulfonylation of the pyridine ring from the same set of starting materials. nih.govrsc.org

Applications As a Synthetic Building Block and in Advanced Chemical Systems

Precursor for the Development of Novel Pyridine (B92270) Derivatives and Heterocyclic Compounds

The strategic placement of the nitro and sulfinate groups on the pyridine ring makes Sodium 6-nitropyridine-3-sulfinate an excellent starting material for creating diverse pyridine derivatives. The nitro group acts as a powerful electron-withdrawing group, which can influence the reactivity of the pyridine ring and can itself be chemically transformed. The sulfinate group is a good leaving group, allowing for its replacement by various nucleophiles to introduce new functionalities.

Research on related nitropyridine compounds has demonstrated their role in synthesizing bioactive molecules. For instance, various nitropyridine derivatives have been used to create potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3) nih.gov. These syntheses often involve the nucleophilic substitution of a leaving group on the pyridine ring, a role that the sulfinate group in this compound is well-suited to play.

Furthermore, the synthesis of 6-Amino-5-nitropyridine-3-sulfonic acid has been documented, highlighting the accessibility of the 6-nitro-3-sulfonic acid pyridine core structure synchem.de. The amino derivative can be further modified, expanding the range of accessible heterocyclic compounds. The conversion of the sulfinate to a sulfonyl chloride, such as the commercially available 6-Nitropyridine-3-sulfonyl chloride, provides another route to a variety of sulfonamide derivatives with potential biological activity nih.govaaronchem.com.

A key reaction for creating new heterocyclic systems from related compounds is the transformation of oxazolo[3,2-a]pyridinium salts. For example, 6-nitrooxazolo[3,2-a]pyridinium salts, derived from 5-nitro-2-pyridone, react with amines to yield previously unknown butadienes, demonstrating how the nitropyridine core can be part of complex ring-opening reactions to form novel structures mdpi.com.

PrecursorResulting Derivative ClassSynthetic TransformationReference
2-Chloro-3(5)-nitropyridinesPhenylaminoacetates/propionatesNucleophilic substitution nih.gov
2-Amino-5-nitropyridine4-Arylidenethiazolidin-4-onesMulti-step synthesis nih.gov
5-Nitro-2-pyridone1-Amino-2-nitro-4-(oxazole-2-yl)butadienesN-alkylation and ring-opening mdpi.com
6-Aminopyridine-3-sulfonic acid6-Amino-5-nitropyridine-3-sulfonic acidNitration synchem.de

Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds in Organic Synthesis

Sodium sulfinates are recognized as powerful reagents for forming carbon-carbon (C-C) and carbon-heteroatom bonds, and this compound is expected to share this utility. The sulfinate moiety can participate in various coupling reactions, serving as a versatile handle for molecular construction.

Carbon-Carbon Bond Formation:

A significant application of pyridine sulfinates is in palladium-catalyzed cross-coupling reactions. For example, pyridine sulfinates can be coupled with bromopyridines to synthesize bipyridine derivatives, which are important ligands in catalysis and building blocks for functional materials mdpi.com. This demonstrates the potential of this compound to act as a nucleophilic partner in C-C bond formation. The synthesis of triarylpyridines has also been achieved using methyl ketones bearing sulfonate moieties, further underscoring the utility of sulfonate-type functional groups in constructing complex aromatic systems nih.gov.

Carbon-Heteroatom Bond Formation:

The sulfinate group is a precursor to sulfonyl chlorides, which readily react with a wide range of nucleophiles to form carbon-heteroatom bonds. For example, the reaction of a sulfonyl chloride with an amine forms a sulfonamide (a C-N bond). This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is present in many pharmaceutical drugs nih.gov. The availability of 6-Nitropyridine-3-sulfonyl chloride suggests that a variety of sulfonamides can be synthesized from the corresponding sulfinate aaronchem.com.

Additionally, the reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine (B21940) leads to the formation of a sulfide (B99878) (a C-S bond) through nucleophilic substitution, which can then undergo further reactions to form complex heterocyclic systems like diazaphenothiazines nih.gov. This illustrates how the nitro-activated pyridine ring facilitates the formation of carbon-heteroatom bonds.

Reaction TypeCoupling PartnerResulting BondCatalytic System (if any)Reference
Cross-CouplingBromopyridinesC-CPalladium mdpi.com
Reaction with AminesAmines (from sulfonyl chloride)C-N- nih.gov
Nucleophilic SubstitutionSodium 3-amino-2-pyridinethiolateC-S- nih.gov

Utilization in Ligand Synthesis for Catalytic Reactions

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. The introduction of specific functional groups, such as sulfonyl or sulfinamide moieties, can modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their catalytic activity.

This compound can serve as a precursor for such sophisticated ligands. By converting the sulfinate to a sulfonyl chloride, it can be reacted with various amines to create a library of sulfonamide ligands. The pyridine nitrogen and the sulfonamide group can then act as a bidentate chelate, coordinating to a metal center. Research on quinoline (B57606) sulfonamides, which are structurally related to pyridine sulfonamides, has shown their ability to form complexes with metals like zinc, cobalt, and copper, with applications in catalysis and materials science researchgate.net.

The introduction of a pyridine moiety into macrocyclic ligands has been shown to affect the thermodynamic properties and coordination kinetics of the resulting metal complexes, making them useful in stereoselective synthesis unimi.it. The development of pyridine-containing ligands for various catalytic applications, including C-C bond-forming reactions, is an active area of research unimi.itresearchgate.net.

The synthesis of S-propargyl sulfinamides, which are valuable chiral ligands and auxiliaries, has been achieved through the asymmetric addition of racemic propargyl acetates to sulfinylamines using a synergistic nickel/copper dual-catalytic system acs.org. This highlights the potential of sulfinate-derived compounds in the design of advanced chiral ligands.

Ligand ClassSynthetic ApproachPotential Metal PartnersApplication AreaReference
Pyridine SulfonamidesReaction of corresponding sulfonyl chloride with aminesZn, Co, CuCatalysis, Materials Science researchgate.net
Pyridine-containing MacrocyclesIncorporation of pyridine unit into macrocyclic frameworkVarious transition metalsStereoselective Synthesis unimi.it
Chiral SulfinamidesAsymmetric addition to sulfinylaminesNi, CuChiral Ligands/Auxiliaries acs.org

Building Block for Functional Materials and Advanced Chemical Structures

The unique electronic properties of the nitropyridine scaffold make this compound an attractive building block for the creation of functional materials. The electron-withdrawing nature of the nitro group can be harnessed to design materials with specific optical or electronic characteristics.

For example, polymers containing nitropyridine units, such as Poly(3-nitropyridine-2,5-diyl) and Poly(3,3´-dinitro-2,2´-bipyridine-5,5′-diyl), have been synthesized and shown to possess electron-withdrawing properties. These polymers are considered for applications as electron-transporting materials in devices like light-emitting diodes (LEDs) researchgate.net. The ability to form bipyridine units from pyridine sulfinates suggests a pathway to such polymeric materials starting from this compound mdpi.com.

Furthermore, pyridine and related terpyridine units are used to construct a variety of functional materials, including metal-organic frameworks (MOFs), dye-sensitized solar cells, and metallopolymers nih.gov. The synthesis of hybrid sulfonic acids with pyridine and pyrimidine (B1678525) units as linkers for coordination polymers has been reported, demonstrating the utility of sulfonated pyridines in creating extended, functional structures researchgate.net. The sulfonate group in these systems acts as a robust linking unit, analogous to the more common carboxylate linkers in MOF chemistry.

The combination of a pyridine ring for metal coordination, a nitro group for electronic tuning, and a sulfinate group for linking or further functionalization positions this compound as a highly promising component for the rational design of advanced functional materials.

Material TypeKey Structural FeaturePotential ApplicationSynthetic StrategyReference
Electron-Transporting PolymersPoly(nitropyridine) backboneLight-Emitting Diodes (LEDs)Polymerization of nitropyridine monomers researchgate.net
Coordination Polymers/MOFsSulfonated pyridine linkersCatalysis, Gas StorageSelf-assembly with metal ions researchgate.net
Functional MetallopolymersTerpyridine-metal complexesPhotovoltaics, CatalysisComplexation of terpyridine-functionalized polymers nih.gov

Future Research Directions and Emerging Methodologies for Nitropyridine Sulfinate Chemistry

Development of Sustainable and Green Synthetic Routes

The future of synthesizing nitropyridine sulfinates is increasingly focused on environmentally benign methods. nih.govresearchgate.net Traditional synthetic pathways often rely on harsh reagents and produce significant waste. Green chemistry principles are now guiding the development of new routes that utilize safer solvents, reduce energy consumption, and improve atom economy. nih.govresearchgate.netresearchgate.net

Key areas of development include:

Catalytic Systems: The use of heterogeneous green catalysts, such as natural dolomitic limestone, is being explored for the synthesis of pyridine (B92270) derivatives. researchgate.net These catalysts can be easily recovered and reused, minimizing waste.

Alternative Solvents: A shift towards environmentally friendly solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG-400) is underway. researchgate.net Solvent-free reaction conditions are also being investigated to further reduce environmental impact. rasayanjournal.co.in

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and ultrasonication are being employed to shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.govrasayanjournal.co.in

These green approaches are not only environmentally responsible but also often lead to higher yields and purer products, making the synthesis of compounds like Sodium 6-nitropyridine-3-sulfinate more efficient and cost-effective. nih.govrasayanjournal.co.in

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated systems is set to revolutionize the synthesis of nitropyridine sulfinates. Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for seamless multi-step synthesis. beilstein-journals.orgvcu.edu

Researchers have demonstrated the successful use of flow reactors for the synthesis of various pyridine derivatives, showcasing the potential to adapt these methods for nitropyridine sulfinates. beilstein-journals.orgvcu.edu For instance, the Bohlmann–Rahtz pyridine synthesis has been effectively performed in a microwave flow reactor. beilstein-journals.org This approach allows for precise control over reaction parameters, leading to higher yields and purity.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of reaction conditions. These systems can perform numerous experiments in a high-throughput manner, systematically varying reagents, catalysts, and reaction parameters to identify optimal synthetic routes. researchgate.net This technology could be instrumental in exploring the synthetic landscape of this compound and its derivatives.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

By training algorithms on vast datasets of chemical reactions, ML models can learn the complex relationships between reactants, reagents, and products. acs.orgnips.cc This allows for the in silico prediction of the most likely products of a given reaction, saving valuable time and resources in the laboratory. acs.org For example, AI models have been developed to predict the outcomes of organic reactions with a high degree of accuracy. acs.org

Exploration of Novel Catalytic Transformations Involving Sulfinate Functionality

The sulfinate group is a versatile functional handle that can participate in a wide range of catalytic transformations, and future research will undoubtedly focus on leveraging this reactivity in the context of nitropyridine sulfinates. researchgate.netresearchgate.netrsc.org

Emerging catalytic methods that could be applied to this compound include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions using pyridine sulfinates as nucleophilic partners have been shown to be highly effective for forming carbon-carbon bonds, even with challenging 2-substituted pyridines. rsc.org This opens up possibilities for elaborating the structure of nitropyridine sulfinates.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable approach to activate sulfinate salts for various transformations. researchgate.net This methodology could be employed for the functionalization of the nitropyridine ring or for reactions involving the sulfinate group itself.

Electrochemical Synthesis: Electrochemical methods provide a reagent-free way to generate reactive intermediates from sulfinates. nih.gov Electrochemical oxidation of sulfinates can generate sulfonyl radicals, which can then participate in a variety of addition and substitution reactions. nih.gov

These novel catalytic strategies will expand the synthetic utility of nitropyridine sulfinates, enabling the creation of a diverse range of new molecules with potentially interesting properties.

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of nitropyridine sulfinates can be achieved through the use of advanced in-situ spectroscopic techniques. mt.comnih.gov These methods allow for the real-time monitoring of reacting species, providing valuable insights that are often missed with traditional offline analysis.

Spectroscopic techniques that are particularly well-suited for in-situ reaction monitoring include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Can track the appearance and disappearance of functional groups throughout a reaction.

Raman Spectroscopy: Provides complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about reactants, intermediates, and products in solution.

Mass Spectrometry (MS): Can identify and quantify species in the gas or liquid phase, providing real-time concentration data. mt.com

By combining these techniques, a comprehensive picture of the reaction can be obtained, allowing for the identification of transient intermediates and the elucidation of complex reaction pathways. mt.comnih.gov This knowledge is crucial for optimizing reaction conditions and developing more efficient and robust synthetic processes for compounds like this compound. For example, in-situ monitoring is critical for understanding and controlling nitration reactions, which can be highly exothermic. mdpi.comresearchgate.net

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